4-Bromo-2-chloro-5-nitropyridine
Overview
Description
4-Bromo-2-chloro-5-nitropyridine: is an organic compound belonging to the pyridine family. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring. This compound is of significant interest in various fields of scientific research and industrial applications due to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Nitro compounds like 4-bromo-2-chloro-5-nitropyridine are known to interact with various biological targets .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, in the Suzuki–Miyaura (SM) coupling reaction, the compound participates in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s known that nitro compounds can participate in various biochemical reactions .
Result of Action
Nitro compounds are known to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-nitropyridine typically involves multiple steps. One common method starts with the bromination of 2-aminopyridine using N-Bromosuccinimide (NBS) in acetonitrile at low temperatures (0-5°C) to yield 5-bromo-2-aminopyridine . This intermediate is then subjected to nitration and chlorination reactions to introduce the nitro and chloro groups, respectively.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and nitration processes. The use of hydrogen peroxide for oxidation and other reagents like sulfuryl chloride for chlorination are common in these processes .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-5-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be displaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Amino Derivatives: From reduction of the nitro group.
Biaryl Compounds: From coupling reactions with boronic acids.
Scientific Research Applications
Chemistry: 4-Bromo-2-chloro-5-nitropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is utilized in the production of dyes and pigments, as well as in the development of novel materials with specific properties .
Comparison with Similar Compounds
- 2-Bromo-5-nitropyridine
- 3-Bromo-2-chloro-5-nitropyridine
- 5-Bromo-2-chloro-3-nitropyridine
Comparison: 4-Bromo-2-chloro-5-nitropyridine is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the pyridine ring. This unique arrangement imparts distinct reactivity and properties compared to its analogs. For example, the presence of the nitro group at the 5-position makes it more susceptible to nucleophilic substitution reactions compared to 2-Bromo-5-nitropyridine .
Properties
IUPAC Name |
4-bromo-2-chloro-5-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBAUHSXNQFCQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693612 | |
Record name | 4-Bromo-2-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261767-18-3 | |
Record name | 4-Bromo-2-chloro-5-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-chloro-5-nitropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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